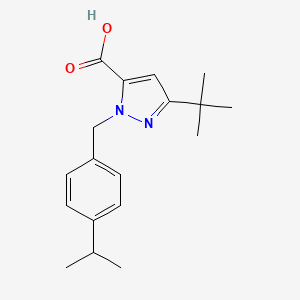
N-Benzyl-4-(chloromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-(chloromethyl)benzamide, commonly known as N-Benzyl-4-chlorobenzamide (NBCB) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid with a melting point of 82-84°C and a boiling point of 211-212°C. NBCB is used for various purposes such as a building block for organic synthesis, a reagent for the preparation of other compounds, and a catalyst for chemical reactions. NBCB is also used in the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4-(chloromethyl)benzamide is not fully understood. It is believed that this compound acts as a catalyst for chemical reactions by forming a complex with the reactants, which facilitates the reaction. This complex is formed by the formation of hydrogen bonds between the this compound and the reactants. The complex then undergoes a series of reactions, which leads to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that this compound may have a number of effects on the human body, including an anti-inflammatory effect, an anti-cancer effect, and an anti-bacterial effect. However, further research is needed to determine the exact effects of this compound on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Benzyl-4-(chloromethyl)benzamide has a number of advantages when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, this compound is a versatile compound that can be used in a variety of reactions and applications. However, this compound can be toxic and can cause skin irritation, so it should be handled with caution.
Direcciones Futuras
The future directions for research on N-Benzyl-4-(chloromethyl)benzamide are numerous. Further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, research could be conducted to develop new applications for this compound, such as its use in the synthesis of novel pharmaceuticals or polymers. Finally, research could be conducted to improve the synthesis of this compound, such as developing more efficient or cost-effective methods of synthesis.
Métodos De Síntesis
N-Benzyl-4-(chloromethyl)benzamide can be synthesized from the reaction of benzyl chloride and 4-chlorobenzamide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C, and the product is isolated by crystallization. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to promote the reaction.
Aplicaciones Científicas De Investigación
N-Benzyl-4-(chloromethyl)benzamide is widely used in scientific research as a building block for organic synthesis, a reagent for the preparation of other compounds, and a catalyst for chemical reactions. It is used in the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs. This compound is also used in the synthesis of polymers, which are used in a range of applications, such as coatings, adhesives, and structural materials.
Propiedades
IUPAC Name |
N-benzyl-4-(chloromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWAIXVFBHUXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)











